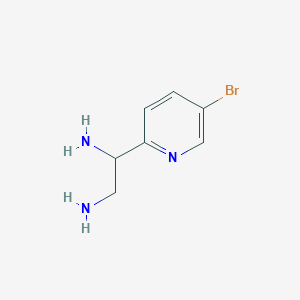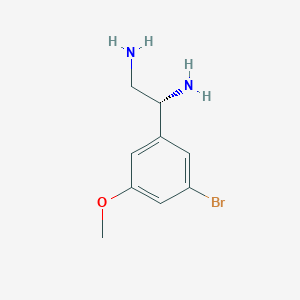
(1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines. This compound features a bromine atom and a methoxy group attached to a benzene ring, along with an ethane-1,2-diamine moiety. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Amine Introduction: The ethane-1,2-diamine moiety can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the bromine atom or the amine groups, leading to dehalogenation or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromine or methoxy groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium methoxide or Grignard reagents may be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its interactions with biological targets can provide insights into its potential therapeutic uses.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential as drugs or drug precursors. The presence of both amine and aromatic groups suggests possible activity as neurotransmitter analogs or enzyme inhibitors.
Industry
Industrially, the compound can be used in the production of dyes, polymers, or other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine depends on its specific interactions with molecular targets. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular function. The bromine and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine: Similar structure but with a different position of the methoxy group.
(1R)-1-(3-Chloro-5-methoxyphenyl)ethane-1,2-diamine: Chlorine instead of bromine.
(1R)-1-(3-Bromo-5-hydroxyphenyl)ethane-1,2-diamine: Hydroxy group instead of methoxy.
Uniqueness
The unique combination of bromine and methoxy groups in (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine may confer distinct reactivity and biological activity compared to its analogs. These differences can be exploited in various applications, from synthetic chemistry to drug development.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI Key |
AKDYOFCPDZIMHM-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CN)N)Br |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B13034484.png)
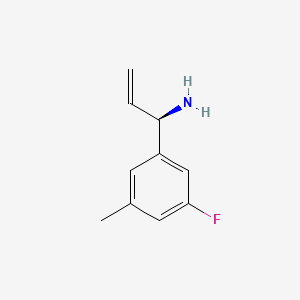
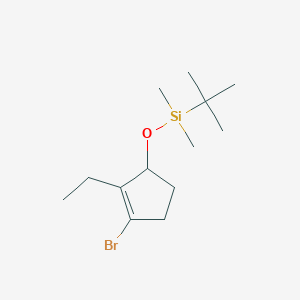
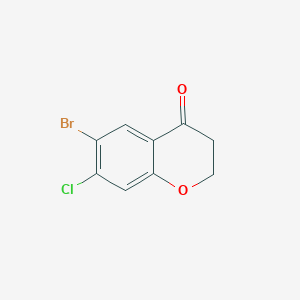

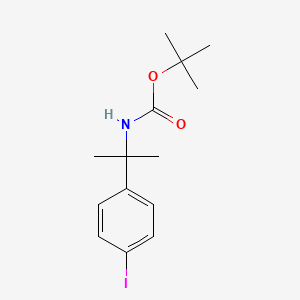
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate](/img/structure/B13034502.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)-n'-ethylsulfuric diamide](/img/structure/B13034505.png)
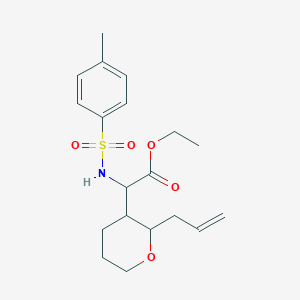
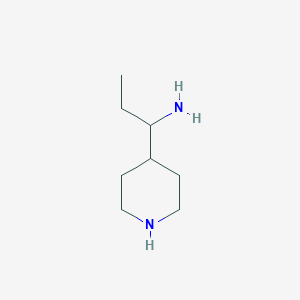

![1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B13034547.png)
![1-[4-(Methylethyl)phenyl]prop-2-enylamine](/img/structure/B13034549.png)
